molecular formula C21H15N3O3S B2989022 2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone CAS No. 329079-89-2

2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone

Cat. No. B2989022
CAS RN: 329079-89-2
M. Wt: 389.43
InChI Key: FTNSFKAFDNIENS-UHFFFAOYSA-N
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Description

“2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone” is a chemical compound with the molecular formula C21H15N3O3S . It is a derivative of quinazolinone, a class of organic compounds that are known for their diverse range of biological properties .


Synthesis Analysis

The synthesis of quinazolinone derivatives often starts from anthranilic acid derivatives . For example, 3-phenylquinazoline-2,4(1H,3H)-dithione can be used as a starting point to synthesize new derivatives of 3H-quinazolin-4-ones . The structures of the new compounds are inferred based on mass spectral, infrared, and NMR spectral data, as well as elemental analytical data .


Chemical Reactions Analysis

Quinazolinone derivatives are known for their reactivity. The 2-methyl group, 3-amino group, and other functional groups present in the molecule can undergo various chemical reactions . These include electrophilic substitution, oxidation, reduction, and reactions with metal ions, among others .

Scientific Research Applications

Synthesis and Chemical Applications

  • Method Development for Quinazolinone Synthesis :
    • A study by Ly et al. (2021) developed a metal-free method for synthesizing quinazolinones, demonstrating the use of 2-nitrobenzyl alcohols in the synthesis process. This method is notable for tolerating a variety of functionalities, offering a pathway for creating complex quinazolinone structures under mild conditions (Ly et al., 2021).
  • Sulfur-Mediated Synthesis Techniques :
    • Research by Nguyen et al. (2020) reported a new method of synthesizing substituted quinazolines, highlighting the use of elemental sulfur in the synthesis process. This method is significant for its compatibility with various functional groups and its potential in preparing complex quinazoline derivatives (Nguyen et al., 2020).

Biological Applications

  • Antimicrobial Studies :

    • Poojari et al. (2017) synthesized new quinazolinone derivatives with antimicrobial properties. These derivatives were tested against various bacterial and fungal strains, showing significant activity against certain pathogens (Poojari et al., 2017).
  • Antitumor Activity :

    • Al-Obaid et al. (2009) investigated new 2-thieno-4(3H)-quinazolinone derivatives, evaluating them as antitumor agents. The study highlighted certain compounds as potential templates for developing potent antitumor agents (Al-Obaid et al., 2009).
  • Antimycobacterial Agents :

    • Jian et al. (2020) focused on 2-thio-substituted quinazolinone derivatives as potent antitubercular agents. This research is significant for understanding the reductive activation mechanism key to antimycobacterial activity (Jian et al., 2020).

Future Directions

The future directions for research on “2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone” could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Additionally, the development of new quinazolinone derivatives with improved properties could be a promising area of research .

Mechanism of Action

Target of Action

The primary targets of the compound 2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It is known that the compound contains a quinazolinone moiety, which is a common structural component in many biologically active compounds . The nitrobenzyl group attached to the sulfur atom could potentially undergo reactions at the benzylic position . More detailed studies are required to elucidate the exact interactions of this compound with its targets.

Biochemical Pathways

Quinazolinone derivatives have been reported to have a broad spectrum of pharmacological and biological activities , suggesting that they may interact with multiple biochemical pathways

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c25-20-18-8-4-5-9-19(18)22-21(23(20)16-6-2-1-3-7-16)28-14-15-10-12-17(13-11-15)24(26)27/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNSFKAFDNIENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone

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